1-(2-Bromoethoxy)-2-methoxynaphthalene

Catalog No.
S16022403
CAS No.
753022-62-7
M.F
C13H13BrO2
M. Wt
281.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethoxy)-2-methoxynaphthalene

CAS Number

753022-62-7

Product Name

1-(2-Bromoethoxy)-2-methoxynaphthalene

IUPAC Name

1-(2-bromoethoxy)-2-methoxynaphthalene

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

InChI

InChI=1S/C13H13BrO2/c1-15-12-7-6-10-4-2-3-5-11(10)13(12)16-9-8-14/h2-7H,8-9H2,1H3

InChI Key

YOKBIXBDJLZUQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)OCCBr

1-(2-Bromoethoxy)-2-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It features a naphthalene backbone substituted with a methoxy group and a bromoethoxy group. The chemical structure can be represented as follows:

  • Chemical Formula: C12H13BrO2
  • Molecular Weight: 273.14 g/mol

This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The methoxy group is an electron-donating group, which activates the aromatic ring toward electrophilic substitution reactions.
  • Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines, depending on the reaction conditions.

The synthesis of 1-(2-Bromoethoxy)-2-methoxynaphthalene can be achieved through several methods:

  • Bromination of 2-Methoxynaphthalene: This involves the bromination of 2-methoxynaphthalene using bromine in the presence of a solvent such as acetic acid to yield intermediates that can be further reacted to introduce the bromoethoxy group.
  • Alkylation Reactions: The introduction of the bromoethoxy group can be performed via alkylation of a suitable phenolic precursor using bromoethanol under basic conditions.
  • One-Pot Synthesis: Recent advancements suggest that it may be possible to synthesize this compound in a one-pot reaction involving bromination followed by alkylation, optimizing yield and reducing steps .

1-(2-Bromoethoxy)-2-methoxynaphthalene has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its structural features may contribute to the design of new drugs, particularly those targeting inflammatory diseases or infections.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties.

Interaction studies involving 1-(2-Bromoethoxy)-2-methoxynaphthalene could focus on:

  • Reactivity with Biological Targets: Investigating how this compound interacts with enzymes or receptors could reveal its potential as a pharmaceutical agent.
  • Synergistic Effects with Other Compounds: Understanding how it behaves in combination with other drugs or chemical agents could enhance its application in medicinal chemistry.

Several compounds share structural similarities with 1-(2-Bromoethoxy)-2-methoxynaphthalene, including:

Compound NameStructure TypeUnique Features
2-MethoxynaphthaleneNaphthalene derivativeCommonly used as a solvent and reagent
1-Bromo-2-methoxynaphthaleneBromo-substituted naphthaleneUseful synthetic intermediate for various reactions
4-Bromo-2-methoxynaphthaleneBromo-substituted naphthaleneExhibits different reactivity patterns due to position
1-(Bromomethyl)-2-methoxynaphthaleneBromoalkylated naphthalenePotential for different substitution reactions

Uniqueness

1-(2-Bromoethoxy)-2-methoxynaphthalene is unique due to its specific combination of a bromoalkyl substituent and a methoxy group on the naphthalene ring, which may impart distinct chemical reactivity and biological activity compared to other similar compounds. Its potential applications in synthesizing pharmaceuticals and materials further highlight its significance in organic chemistry.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

280.00989 g/mol

Monoisotopic Mass

280.00989 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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